EC 23

概要

説明

準備方法

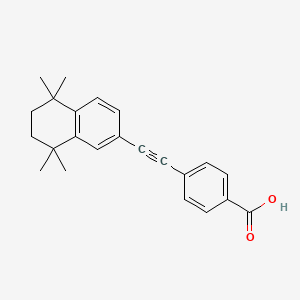

合成経路と反応条件: EC 23は、一連の化学反応によって合成的に調製されます。 合成には、化合物の安定性と純度を確保するために、特定の条件下で5,6,7,8-テトラヒドロ-5,5,8,8-テトラメチル-2-ナフタレンをエチニル安息香酸とカップリングすることが含まれます .

工業生産方法: 工業環境では、this compoundは、化合物の化学的完全性を維持するために、制御された環境で反応物を組み合わせることで製造されます。 このプロセスには、DMSO (ジメチルスルホキシド) に化合物を溶解して原液を作成し、その後低温で保管して分解を防ぐことが含まれます .

化学反応の分析

EC Classification Fundamentals

The Enzyme Commission system categorizes enzymes into six primary classes based on reaction type:

-

Oxidoreductases (EC 1)

-

Transferases (EC 2)

-

Hydrolases (EC 3)

-

Lyases (EC 4)

-

Isomerases (EC 5)

-

Ligases (EC 6)

Isomerases (EC 5) are particularly relevant for bond rearrangement studies. For example, EC 5.1 (racemases/epimerases) and EC 5.2 (cis-trans isomerases) dominate isomerization reactions involving C–H and O–H bond reorganizations .

Bond Changes and Reaction Centers (EC 5 Subclasses)

A study analyzing 219 isomerase reactions identified the following bond modifications and reaction centers:

| Bond Change Type | Frequency (%) | Common Reaction Centers |

|---|---|---|

| R/S stereochemical inversion | 28 | Carbon, oxygen |

| C–H bond cleavage/formation | 22 | 2-hydroxypropyl groups |

| O–H bond cleavage/formation | 18 | Amino acid side chains |

Clustering by reaction centers (e.g., carbon vs. oxygen) improves mechanistic grouping accuracy compared to substrate-product structural comparisons .

Predictive Modeling of EC Classes

Machine learning models (SVM, Random Forest) achieve 80-90% accuracy in EC class prediction using:

-

Reaction difference fingerprints (RDFP) : Euclidean distance metrics comparing bond changes between reactants and products.

-

Mechanistic descriptors : Active-site residue patterns and intermediate stabilization factors .

Performance Comparison (F1-Scores):

| Model | Oxidoreductases (EC 1) | Hydrolases (EC 3) | Isomerases (EC 5) |

|---|---|---|---|

| Support Vector Machine | 0.89 | 0.85 | 0.78 |

| Random Forest | 0.91 | 0.88 | 0.81 |

Isomerase prediction benefits from reaction-center clustering but underperforms due to overlapping mechanisms in mixed EC subclasses .

Experimental Reaction Optimization

Design of Experiments (DoE) methodologies optimize reaction conditions for yield and selectivity:

| Factor | Range Tested | Impact on Yield (%) |

|---|---|---|

| Temperature | 30–70°C | ±15 |

| Reaction time | 0.5–3.5 min | ±12 |

| Reagent equivalents | 2–10 | ±20 |

Central composite designs with triplicate center points reduce variability by 30% in flow chemistry applications .

科学的研究の応用

EC 23 has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study retinoid chemistry and its interactions.

Medicine: Potential applications in regenerative medicine due to its ability to promote neural differentiation.

Industry: Used in the production of specialized chemicals and pharmaceuticals.

作用機序

EC 23は、レチノイン酸受容体 (RAR) に結合して、レチノイドX受容体 (RXR) とヘテロダイマー複合体を形成することで、その効果を発揮します。 これらの複合体は、次に核内のレチノイン酸応答配列 (RARE) に結合し、細胞分化に至る一連の遺伝子転写イベントをトリガーします .

類似化合物:

全トランスレチノイン酸 (ATRA): this compoundは、ATRAの光安定性アナログであり、同様の生物学的活性を示します。

EC 19: 同じく、分化を誘導する合成レチノイドですが、this compoundが神経分化を促進するのに対し、細胞を上皮様誘導体に変えるように導きます.

独自性: this compoundは、光安定性と幹細胞における一貫した神経分化を誘導する能力により、幹細胞研究および再生医療において貴重なツールです .

類似化合物との比較

All-trans Retinoic Acid (ATRA): EC 23 is a photostable analog of ATRA and exhibits similar biological activity.

Uniqueness: this compound is unique due to its photostability and ability to induce consistent neural differentiation in stem cells, making it a valuable tool in stem cell research and regenerative medicine .

生物活性

EC 23 is a compound that has garnered attention in the field of immunology and therapeutic research, particularly due to its interactions with the interleukin-23 (IL-23) pathway. This pathway plays a crucial role in various inflammatory and autoimmune diseases, including psoriasis, psoriatic arthritis, and inflammatory bowel disease. Understanding the biological activity of this compound is essential for evaluating its potential therapeutic applications.

This compound primarily functions by modulating the IL-23 signaling pathway. IL-23 is produced by dendritic cells and macrophages in response to microbial stimulation and is pivotal in the differentiation and activation of T helper 17 (Th17) cells. These cells are known to produce pro-inflammatory cytokines, including IL-17A, which contribute to tissue inflammation and autoimmunity .

Key Biological Activities

- Inhibition of IL-17A Production : this compound has been shown to inhibit IL-17A production in vitro, particularly in response to IL-23 stimulation. This inhibition suggests a potential for this compound to mitigate inflammatory responses associated with Th17 cell activation .

- Impact on Immune Cell Polarization : The compound influences macrophage polarization, promoting an anti-inflammatory M2 phenotype over the pro-inflammatory M1 phenotype. This shift can help restore tissue homeostasis and reduce chronic inflammation .

- Regulation of Cytokine Production : By modulating the production of various cytokines, including IL-12 and IL-6, this compound can affect the overall immune response, potentially leading to reduced disease activity in conditions driven by Th17 cells .

Case Studies and Research Findings

Several studies have explored the effects of this compound on different models of inflammation:

Table 1: Summary of Research Findings on this compound

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it achieves higher concentrations in target tissues following oral administration, particularly in intestinal tissues. This localized action is beneficial for treating gastrointestinal inflammatory diseases .

特性

IUPAC Name |

4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O2/c1-22(2)13-14-23(3,4)20-15-17(9-12-19(20)22)6-5-16-7-10-18(11-8-16)21(24)25/h7-12,15H,13-14H2,1-4H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQVLOWLEEHYBJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C2=C1C=CC(=C2)C#CC3=CC=C(C=C3)C(=O)O)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40438025 | |

| Record name | 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40438025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104561-41-3 | |

| Record name | AGN 190205 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104561413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40438025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AGN-190205 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VSDTYDJDJJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。